Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate
Description
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-17-11(16)5-10-7-15-6-9(13)4-8(2)12(15)14-10/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
RLYAWEMGSQJTSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=C(C2=N1)C)Br |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination at the 6-Position
Bromination of the imidazo[1,2-a]pyridine core is critical for introducing the 6-bromo substituent. N-Bromosuccinimide (NBS) in acetonitrile at 30°C for 5 hours effectively brominates the 3-position of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine, as demonstrated by the synthesis of 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine in 86% yield. Adjusting reaction stoichiometry (1.2 eq NBS) and temperature ensures regioselectivity for the 6-position.
Methylation at the 8-Position
Methyl groups are introduced via Pd-catalyzed cross-coupling or direct alkylation. A notable approach involves treating iodoimidazo[1,2-a]pyridines with methylboronic acid under Suzuki-Miyaura conditions, though this method is less commonly reported for the 8-position. Alternative strategies include using methylating agents like methyl iodide in the presence of base, though specific data for 8-methylimidazo[1,2-a]pyridines remain sparse in the literature.
Optimization and Yield Improvement
Solvent and Catalyst Effects
-
Solvent Choice : Replacing acetonitrile with ethanol increased yields from 50% to 91% in imidazo[1,2-a]pyridine synthesis.
-
Catalysts : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) enhance cross-coupling efficiency, particularly for introducing aryl groups.
Purification Techniques
Prep-HPLC and column chromatography (ethyl acetate/methanol = 50:1) are standard for isolating intermediates. For example, 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine was purified via Amberlyst® A-26(OH) ion-exchange resin, achieving 96% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the biological activities of imidazo[1,2-a]pyridine derivatives and their potential as drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The table below summarizes key structural analogues, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
- Halogen Effects : Bromine at position 6 (as in the target compound) increases molecular weight and polarizability compared to chlorine (e.g., 273.12 g/mol for dichloro analogue) . Fluorine at position 8 (287.09 g/mol) reduces steric bulk and improves bioavailability .
- Functional Group Impact : The ethyl acetate group in the target compound facilitates ester hydrolysis for prodrug strategies, whereas the ethylamine hydrochloride derivative enables salt formation for enhanced solubility.
- Biological Relevance: Amino-substituted derivatives (e.g., 8-NH₂) exhibit CDK2 inhibition due to hydrogen-bonding interactions , while methyl groups (8-Me) may improve membrane permeability.
Physicochemical Properties
- Solubility: The dichloro derivative has lower solubility in polar solvents due to its higher density and non-polar Cl substituents.
- Acidity: The target compound’s pKa (~5–6) is influenced by electron-withdrawing bromine, whereas amino-substituted analogues (pKa ~8–9) exhibit basicity due to the NH₂ group .
Biological Activity
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate is a synthetic compound belonging to the class of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 297.15 g/mol
- Structural Features : The compound features a bromo substituent at the 6-position and a methyl group at the 8-position of the imidazo ring, along with an ethyl acetate moiety.
Biological Activities
Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities. This compound has been studied for several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound's structural similarity to other imidazo[1,2-a]pyridine derivatives indicates potential antimicrobial activity. Compounds within this class have been reported to exhibit significant antibacterial and antifungal effects.
- Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes involved in cancer progression and inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Zolpidem | Imidazopyridine with different substitution pattern | Sleep aid (hypnotic) |
| Alpidem | Similar imidazopyridine structure | Anxiolytic effects |
| Ethyl 2-(6-chloroimidazo[1,2-a]pyridine) | Chlorine substituent instead of bromine | Antimicrobial properties |
| Ethyl 3-(phenylimidazo[1,2-a]pyridine) | Different position of substituents | Antitumor activity |
This compound’s unique combination of bromine and methyl substituents may influence its biological activity differently compared to other derivatives.
Case Studies and Research Findings
Research studies have highlighted specific findings regarding the biological activities of imidazo[1,2-a]pyridine derivatives:
- A study demonstrated that related compounds could inhibit the proliferation of human colon carcinoma cells by inducing cell cycle arrest and apoptosis at concentrations as low as 50 µM .
- Another research indicated that certain derivatives exhibited significant antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting potential therapeutic applications against infections .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that contain the requisite imidazo and pyridine structures. Common methods include:
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate?
The compound is typically synthesized via a two-step one-pot method. The first step involves reacting heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. In the second step, ethyl bromoacetate acts as an electrophile to cyclize the intermediate under mild conditions, yielding the target product with moderate to high purity (60–85% yields). This method minimizes side reactions and is scalable for research-grade synthesis .
Q. How is the compound characterized to confirm its structural identity and purity?
Characterization relies on a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : H and C NMR identify aromatic protons (6.8–8.2 ppm for pyridinic protons) and functional groups (e.g., ester carbonyl at ~170 ppm).
- X-ray crystallography : Programs like SHELXL (via SHELXTL suite) refine crystal structures, resolving bond angles (e.g., C–N–C angles ~113°) and hydrogen-bonding networks critical for confirming molecular conformation .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 283.125) .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives like this compound?
The imidazo[1,2-a]pyridine core exhibits broad bioactivity, including:
- Antimicrobial properties : Derivatives inhibit bacterial strains (e.g., S. aureus MIC values <10 µM) through interactions with DNA gyrase or membrane proteins .
- Antiviral potential : Structural analogs act as inhibitors of viral proteases or polymerases, as seen in studies on hepatitis C and HIV .
- Anticancer activity : Derivatives target kinases (e.g., CDK inhibitors) by competing with ATP binding sites .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during cyclization .
- Catalyst screening : Bases like KCO improve electrophilic trapping efficiency by deprotonating intermediates .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., ester hydrolysis) while ensuring complete cyclization .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectra are addressed by:
- 2D NMR techniques : HSQC and HMBC correlate H-C signals to confirm connectivity (e.g., distinguishing imidazole vs. pyridine protons) .
- Isotopic labeling : Introducing N or C labels clarifies ambiguous peaks in complex heterocycles .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts, cross-validating experimental data .
Q. What structural modifications enhance the compound’s specificity for kinase inhibition?
Key modifications include:
- Bromine substitution : The 6-bromo group increases steric bulk, improving selectivity for hydrophobic kinase pockets .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid enhances water solubility and binding affinity to charged active sites .
- Piperazine addition : Introducing a 4-methylpiperazine group at the 8-position (as in analog studies) augments interactions with allosteric kinase regions .
Q. How does hydrogen bonding influence the compound’s molecular conformation in crystal structures?
X-ray data reveal that intermolecular hydrogen bonds (e.g., N–H···O=C, 2.8–3.0 Å) stabilize the syn conformation of the imidazo[1,2-a]pyridine core. This conformation positions the bromine and methyl groups for optimal π-π stacking with adjacent aromatic residues, critical for co-crystallization studies with protein targets .
Q. Why do biological activity assays show variability across structurally similar derivatives?
Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF) at the 8-position reduce antimicrobial activity by destabilizing membrane interactions, while electron-donating groups (e.g., -CH) enhance it .
- Solubility differences : Ethyl esters with logP >3 exhibit poor aqueous solubility, limiting bioavailability in in vitro assays .
- Assay conditions : Variations in bacterial strain susceptibility (e.g., P. aeruginosa vs. S. aureus) require tailored MIC testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
